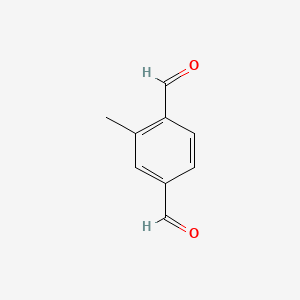
2-Methylterephthalaldehyde
描述
2-Methylterephthalaldehyde is an organic compound with the molecular formula C₉H₈O₂. It is also known as 1,4-Benzenedicarboxaldehyde, 2-methyl-. This compound is a derivative of terephthalaldehyde, where a methyl group is attached to the benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
准备方法
2-Methylterephthalaldehyde can be synthesized through several methods. One common synthetic route involves the bromination of p-xylene to form α,α,α’,α’-Tetrabromo-p-xylene, followed by treatment with sulfuric acid to yield this compound . Another method involves the oxidation of 2-methylterephthalic acid using oxidizing agents such as potassium permanganate or chromium trioxide. Industrial production methods typically involve large-scale oxidation processes under controlled conditions to ensure high yield and purity.
化学反应分析
2-Methylterephthalaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methylterephthalic acid using strong oxidizing agents.
Reduction: Reduction of this compound can yield 2-methylbenzyl alcohol.
Condensation: It can react with amines to form imines (Schiff bases) through a condensation reaction.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, and various amines. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-Methylterephthalaldehyde has several applications in scientific research:
作用机制
The mechanism of action of 2-Methylterephthalaldehyde involves its ability to form imines (Schiff bases) through condensation reactions with amines. These imines can further interact with various molecular targets and pathways, depending on the specific application. For example, in anticancer research, the imines formed may interact with cellular proteins and enzymes, leading to apoptosis or inhibition of cell proliferation.
相似化合物的比较
2-Methylterephthalaldehyde is similar to other terephthalaldehyde derivatives, such as terephthalaldehyde and 2,5-dimethylterephthalaldehyde. its unique methyl group at the 2-position provides distinct chemical properties and reactivity. For instance, the presence of the methyl group can influence the compound’s steric and electronic effects, making it more suitable for specific applications in organic synthesis and material science .
Similar compounds include:
- Terephthalaldehyde
- 2,5-Dimethylterephthalaldehyde
- 1,4-Benzenedicarboxaldehyde
These compounds share a similar benzene ring structure with aldehyde functional groups but differ in the number and position of substituents on the ring.
属性
IUPAC Name |
2-methylterephthalaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-7-4-8(5-10)2-3-9(7)6-11/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHWRUCVFATHDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
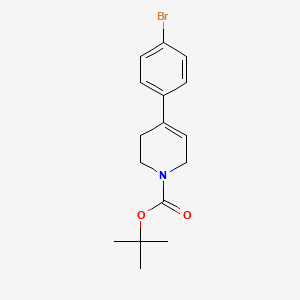
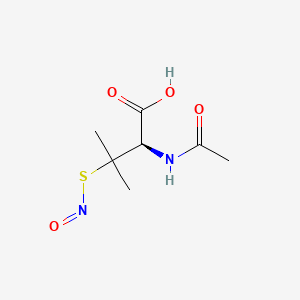
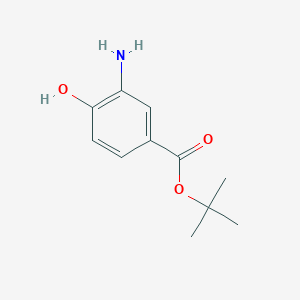
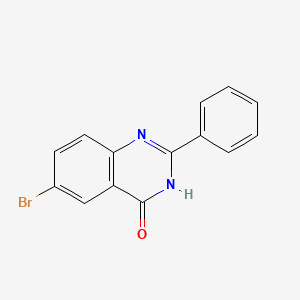
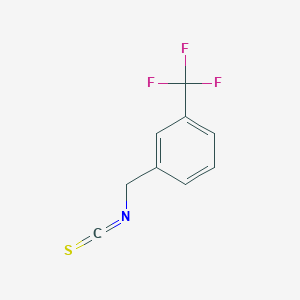
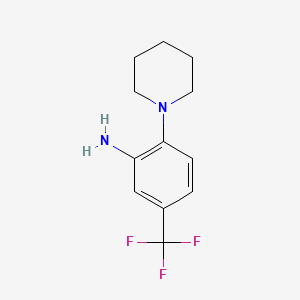
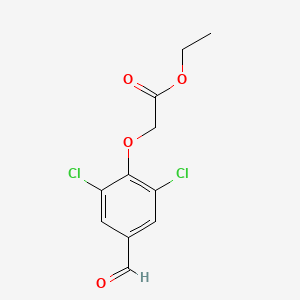

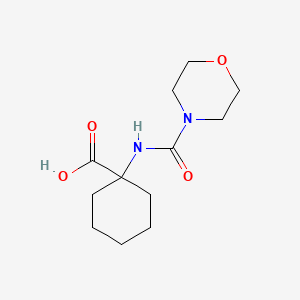

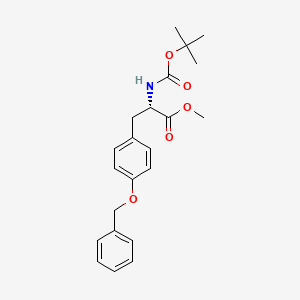
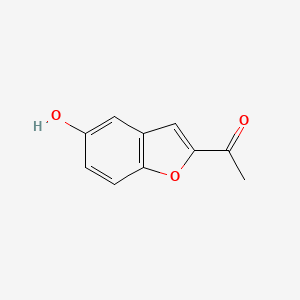
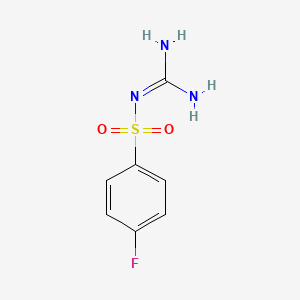
![Boronic acid, [3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]- (9CI)](/img/structure/B3120915.png)
